![molecular formula C13H20N2S B4543687 N-butyl-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4543687.png)
N-butyl-N'-(2,5-dimethylphenyl)thiourea
Description
Thioureas are an important class of organic compounds known for their versatile applications in pharmaceuticals, agriculture, and chemical synthesis. They exhibit a wide range of biological and chemical properties, making them valuable in various fields of study and application.
Synthesis Analysis
The synthesis of thiourea derivatives often involves multi-step reactions with specific reagents to introduce various functional groups. For example, thiourea compounds can be synthesized by reacting isothiocyanates with amines under controlled conditions (Yusof et al., 2010).
Molecular Structure Analysis
X-ray diffraction studies reveal that thiourea derivatives can crystallize in various space groups, with molecular structures showing significant variations in ring configurations and substituent orientations. These structures are critical for understanding the compound's reactivity and physical properties (Saeed & Parvez, 2005).
Chemical Reactions and Properties
Thioureas participate in numerous chemical reactions, including cyclizations and Michael additions, which are crucial for synthesizing complex organic molecules. Their reactivity is significantly influenced by the nature of substituents attached to the thiourea moiety (Okino et al., 2005).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as melting points and solubility, can be determined through various spectroscopic and thermal techniques. These properties are essential for their application in different domains (Vyas et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and nucleophilicity of thioureas, are crucial for their reactivity and applications. These can be explored through IR spectroscopy, NMR, and mass spectrometry to understand the electronic environment and potential reactive sites (Arslan et al., 2006).
properties
IUPAC Name |
1-butyl-3-(2,5-dimethylphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-4-5-8-14-13(16)15-12-9-10(2)6-7-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKDHKPGYXYIDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=C(C=CC(=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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